7-Bromo-8-methylquinoline-3,4-diamine
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Overview
Description
7-Bromo-8-methylquinoline-3,4-diamine is a heterocyclic aromatic amine with a quinoline backbone. This compound is characterized by the presence of a bromine atom at the 7th position, a methyl group at the 8th position, and two amino groups at the 3rd and 4th positions of the quinoline ring. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-8-methylquinoline-3,4-diamine typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of 8-methylquinoline followed by nitration and subsequent reduction to introduce the amino groups at the 3rd and 4th positions. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) for bromination, concentrated nitric acid for nitration, and catalytic hydrogenation or metal reduction for the reduction step .
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on higher yields and cost-effectiveness. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the scalability and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-8-methylquinoline-3,4-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can further modify the amino groups or reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or metal reductions with tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Various reduced forms of the quinoline ring.
Substitution: Derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
7-Bromo-8-methylquinoline-3,4-diamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-8-methylquinoline-3,4-diamine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but common targets include kinases, proteases, and G-protein coupled receptors (GPCRs) .
Comparison with Similar Compounds
8-Methylquinoline: Lacks the bromine and amino groups, making it less reactive.
7-Bromoquinoline: Lacks the methyl and amino groups, affecting its biological activity.
3,4-Diaminoquinoline: Lacks the bromine and methyl groups, altering its chemical properties.
Uniqueness: 7-Bromo-8-methylquinoline-3,4-diamine is unique due to the combination of substituents on the quinoline ring, which imparts distinct chemical reactivity and biological activity. The presence of both electron-donating (amino and methyl groups) and electron-withdrawing (bromine) substituents allows for versatile chemical modifications and interactions with biological targets .
Properties
Molecular Formula |
C10H10BrN3 |
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Molecular Weight |
252.11 g/mol |
IUPAC Name |
7-bromo-8-methylquinoline-3,4-diamine |
InChI |
InChI=1S/C10H10BrN3/c1-5-7(11)3-2-6-9(13)8(12)4-14-10(5)6/h2-4H,12H2,1H3,(H2,13,14) |
InChI Key |
UGKZYBSQVLTLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C(C(=CN=C12)N)N)Br |
Origin of Product |
United States |
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